molecular formula C8H9BFN3O2 B7955978 (1-Ethyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid

(1-Ethyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid

Cat. No.: B7955978
M. Wt: 208.99 g/mol
InChI Key: MCKKJDQNKQDOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is a compound with the molecular formula C8H9BFN3O2 and a molecular weight of 208.99 g/mol. This compound is primarily used in research settings and is known for its high purity, typically around 95%. It is not intended for human or veterinary use and is strictly for in-vitro studies.

Preparation Methods

The preparation of (1-Ethyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid involves several synthetic routes. One common method is the Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various boronic acids . The reaction typically involves the use of palladium catalysts and boron reagents under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

(1-Ethyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the boronic acid group to other functional groups, often using oxidizing agents.

    Reduction: The boronic acid group can be reduced to form different products.

    Substitution: The boronic acid group can be substituted with other functional groups under specific conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(1-Ethyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid has several applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the study of biological processes and as a tool for probing biochemical pathways.

    Medicine: While not used directly in medical treatments, it serves as a model compound for developing new pharmaceuticals.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1-Ethyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications . The pathways involved in its action depend on the specific context in which it is used.

Comparison with Similar Compounds

(1-Ethyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid can be compared with other similar compounds, such as:

    (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid: This compound has a similar structure but with a benzyl group instead of an ethyl group.

    Pinacol boronic esters: These compounds are also used in various organic synthesis reactions and have similar reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other boronic acids.

Properties

IUPAC Name

(1-ethyl-6-fluorobenzotriazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFN3O2/c1-2-13-8-4-6(10)5(9(14)15)3-7(8)11-12-13/h3-4,14-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKKJDQNKQDOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(N=N2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.